2,4,6-trimethyl-N-(2-phenylethyl)benzenesulfonamide
描述
2,4,6-trimethyl-N-(2-phenylethyl)benzenesulfonamide, also known as TMB or Venetoclax, is a small molecule inhibitor that targets the B-cell lymphoma 2 (BCL-2) protein. BCL-2 is a key regulator of apoptosis, or programmed cell death, and is often overexpressed in cancer cells, making it an attractive target for cancer therapies.
作用机制
The mechanism of action of 2,4,6-trimethyl-N-(2-phenylethyl)benzenesulfonamide involves binding to the hydrophobic groove of BCL-2, which prevents the protein from inhibiting apoptosis. This leads to the activation of the intrinsic apoptotic pathway, which ultimately results in cell death. This compound has been shown to have high selectivity for BCL-2 over other members of the BCL-2 family, such as BCL-XL and MCL-1.
Biochemical and Physiological Effects
This compound has been shown to induce apoptosis in cancer cells, both in vitro and in vivo. In addition, this compound has been shown to enhance the immune response to cancer by increasing the infiltration of T cells and natural killer cells into the tumor microenvironment. This compound has also been shown to have minimal toxicity in normal cells, which is likely due to the high selectivity for BCL-2.
实验室实验的优点和局限性
One of the main advantages of 2,4,6-trimethyl-N-(2-phenylethyl)benzenesulfonamide is its high selectivity for BCL-2, which makes it an attractive target for cancer therapies. In addition, this compound has been shown to have minimal toxicity in normal cells, which is important for reducing side effects in patients. However, one limitation of this compound is that it may not be effective in all types of cancer, as some cancer cells may have alternative mechanisms for inhibiting apoptosis.
未来方向
There are several future directions for the development of 2,4,6-trimethyl-N-(2-phenylethyl)benzenesulfonamide and other BCL-2 inhibitors. One area of research is the identification of biomarkers that can predict response to BCL-2 inhibitors, which could help to personalize cancer treatment. Another area of research is the development of combination therapies that can enhance the efficacy of BCL-2 inhibitors, such as immunotherapy or other targeted therapies. Finally, there is a need for more clinical trials to evaluate the safety and efficacy of this compound and other BCL-2 inhibitors in different types of cancer.
科学研究应用
2,4,6-trimethyl-N-(2-phenylethyl)benzenesulfonamide has been extensively studied in preclinical and clinical settings for the treatment of various types of cancer, including chronic lymphocytic leukemia, acute myeloid leukemia, and multiple myeloma. In vitro and in vivo studies have shown that this compound induces apoptosis in cancer cells by binding to and inhibiting the anti-apoptotic protein BCL-2. This compound has also been shown to enhance the efficacy of other cancer therapies, such as chemotherapy and immunotherapy.
属性
IUPAC Name |
2,4,6-trimethyl-N-(2-phenylethyl)benzenesulfonamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO2S/c1-13-11-14(2)17(15(3)12-13)21(19,20)18-10-9-16-7-5-4-6-8-16/h4-8,11-12,18H,9-10H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HITXZBKBQXCNOT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)NCCC2=CC=CC=C2)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。